8-Chlorooct-1-ene
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Overview
Description
8-Chlorooct-1-ene is a chemical compound that belongs to the group of alkylating agents. It has been shown to be an excellent surface antigen and model system for demonstrating the interaction between antigen and antibody in dilution, sensitivity, and analyte detection . 8-Chlorooct-1-ene can be used as a sensor in immunoassays .
Synthesis Analysis
8-Chlorooct-1-ene is produced by the chlorination of 1-octene. The process involves the addition of chlorine gas to 1-octene in the presence of a catalyst .Molecular Structure Analysis
The molecular formula of 8-Chlorooct-1-ene is C8H15Cl . The InChI code is InChI=1S/C8H15Cl/c1-2-3-4-5-6-7-8-9/h2H,1,3-8H2 . The Canonical SMILES is C=CCCCCCCCl .Physical And Chemical Properties Analysis
The molecular weight of 8-Chlorooct-1-ene is 146.66 g/mol . The compound has a rotatable bond count of 6 . The complexity of the compound is 59.6 .Scientific Research Applications
Structural Analysis and Chemical Reactions
Structural Insights and Molecular Interactions : Studies on similar chlorinated compounds reveal insights into structural dependencies and molecular interactions, which may be applicable to 8-Chlorooct-1-ene. For example, research on 1-(Arylselanyl)naphthalenes investigated the impact of chlorine substitution on molecular structure, highlighting the importance of nonbonded interactions in stabilizing certain configurations (Nakanishi & Hayashi, 2002).
Applications in Synthesis of Complex Molecules : The use of chlorinated compounds in the synthesis of complex molecules, as seen in the efficient synthesis of Tropidinyl Titanium and Zirconium complexes, suggests potential roles for 8-Chlorooct-1-ene in similar synthetic processes (Tamm et al., 2007).
Environmental and Material Science
Pollutant Detection and Analysis : The study of electrochemical behavior of pollutants using modified electrodes provides a framework for utilizing 8-Chlorooct-1-ene in environmental monitoring and analysis (Manisankar et al., 2004).
Material Synthesis and Characterization : The synthesis of specialized materials, as exemplified by the creation of 1-(N, N-dimethyl) amine-2-(o-chlorobenzoyl)-methyl acrylate, an intermediate in anticancer drug production, demonstrates the potential for 8-Chlorooct-1-ene in advanced material synthesis (Zhang et al., 2019).
Advanced Chemistry Applications
Chemical Reactions and Mechanisms : Research on diverse chemical reactions, like the Wacker type oxidation of macrocyclic dienes to ketones used in fragrances, can provide insight into novel applications and reaction mechanisms for 8-Chlorooct-1-ene (Brunzel et al., 2019).
Theoretical Studies and Computational Chemistry : Theoretical studies, such as those on 8-Chloro-9-Hydroxy-Aflatoxin B1, offer a glimpse into how computational approaches can be used to understand and predict the behavior of 8-Chlorooct-1-ene in various scenarios (Escobedo-González et al., 2016).
Safety And Hazards
properties
IUPAC Name |
8-chlorooct-1-ene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Cl/c1-2-3-4-5-6-7-8-9/h2H,1,3-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNCRGYDKRNBAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20462904 |
Source
|
Record name | 8-chlorooct-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20462904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chlorooct-1-ene | |
CAS RN |
871-90-9 |
Source
|
Record name | 8-chlorooct-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20462904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Chloro-1-octene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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